![molecular formula C15H15NO2S B2858726 N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide CAS No. 895935-74-7](/img/structure/B2858726.png)
N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .Scientific Research Applications
Crystal Structure and Spectral Characterization
Research has detailed the crystal structure and spectral characterization of related organic compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide. The structural analysis includes FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy, alongside single-crystal X-ray diffraction, providing foundational data for understanding molecular interactions and optimizations using DFT methods (Polo-Cuadrado et al., 2021).
Anticancer Activity
Thiophene-based compounds, including derivatives of N-arylthiophene-2-carboxamide, have been synthesized and evaluated for their anticancer activity. These compounds show promise in inhibiting the growth of various cancer cell lines, making them significant in the development of new anticancer agents (Atta & Abdel‐Latif, 2021).
Enzyme Inhibition
The enzyme inhibition properties of related compounds have been explored, indicating potential applications in addressing neurodegenerative diseases or managing enzyme-related disorders. For example, compounds have been tested for their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing significant inhibition, which could be beneficial in designing drugs for conditions such as Alzheimer's disease (Saeed et al., 2022).
Material Science and Polymer Research
The incorporation of thiophene and related compounds into polymers has been studied for enhancing the properties of materials, including their application in photodetectors and biosensors. Such research underscores the versatility of thiophene derivatives in modifying material properties for specific technological applications, such as improving the sensitivity and specificity of biosensing devices (Zhang et al., 2015).
Mechanism of Action
Target of Action
A structurally similar compound, n-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1h-pyrazole-4-carboxamide, has been reported to interact with theHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Result of Action
Given its potential interaction with the heat shock protein hsp 90-alpha, it might influence cellular processes such asprotein maturation, structural maintenance, and regulation of specific target proteins .
Safety and Hazards
properties
IUPAC Name |
N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-3-14-8-12(9-19-14)15(18)16-13-6-4-11(5-7-13)10(2)17/h4-9H,3H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOLPUAHAMOQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide |
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